di-tert-butyl [4-(diphenylamino)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl](methyl)propanedioate
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Overview
Description
DI(TERT-BUTYL) 2-[4-(DIPHENYLAMINO)-6-(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-2-METHYLMALONATE is a complex organic compound that features a triazine core substituted with diphenylamino and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 2-[4-(DIPHENYLAMINO)-6-(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-2-METHYLMALONATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazine Core: This can be achieved through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the malonate moiety with tert-butyl alcohol, usually in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
DI(TERT-BUTYL) 2-[4-(DIPHENYLAMINO)-6-(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-2-METHYLMALONATE can undergo various chemical reactions, including:
Oxidation: The imidazole and diphenylamino groups can be oxidized under strong oxidizing conditions.
Reduction: The triazine core can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-substituted triazines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 2-[4-(DIPHENYLAMINO)-6-(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-2-METHYLMALONATE involves its interaction with specific molecular targets. The diphenylamino and imidazole groups can interact with enzymes or receptors, modulating their activity. The triazine core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine
- Bis(4-tert-butylphenyl)amine
- 2,7-Di-tert-butylpyrene
Uniqueness
Compared to these similar compounds, DI(TERT-BUTYL) 2-[4-(DIPHENYLAMINO)-6-(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-2-METHYLMALONATE stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Properties
Molecular Formula |
C30H34N6O4 |
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Molecular Weight |
542.6 g/mol |
IUPAC Name |
ditert-butyl 2-[4-imidazol-1-yl-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-2-methylpropanedioate |
InChI |
InChI=1S/C30H34N6O4/c1-28(2,3)39-24(37)30(7,25(38)40-29(4,5)6)23-32-26(35-19-18-31-20-35)34-27(33-23)36(21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-20H,1-7H3 |
InChI Key |
PWTBNPZFTFFHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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